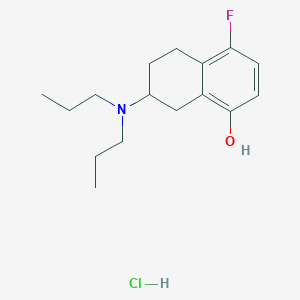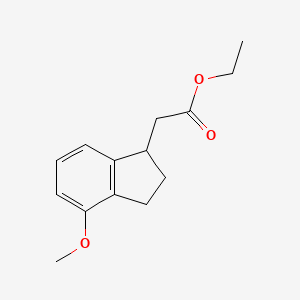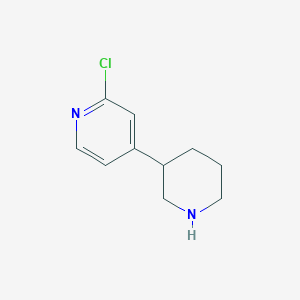
3,7-dichloro-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloro-10H-phenothiazine is a chemical compound with the molecular formula C12H7Cl2NS and a molecular weight of 268.16 g/mol It is a derivative of phenothiazine, characterized by the presence of chlorine atoms at the 3 and 7 positions on the phenothiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dichloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine . This process typically uses chlorine gas or sulfuryl chloride as the chlorinating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride , and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dichloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert it to the corresponding using reducing agents like or .
Substitution: The chlorine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dichloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,7-dichloro-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors , leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in cellular respiration or DNA replication , thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dibromo-10H-phenothiazine: Similar in structure but with bromine atoms instead of chlorine.
10H-Phenothiazine: The parent compound without any halogen substitutions.
3,7-Dichlorophenothiazine: Another chlorinated derivative with similar properties.
Uniqueness
3,7-Dichloro-10H-phenothiazine is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance its lipophilicity , making it more effective in crossing biological membranes and interacting with intracellular targets .
Eigenschaften
CAS-Nummer |
1771-23-9 |
|---|---|
Molekularformel |
C12H7Cl2NS |
Molekulargewicht |
268.2 g/mol |
IUPAC-Name |
3,7-dichloro-10H-phenothiazine |
InChI |
InChI=1S/C12H7Cl2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H |
InChI-Schlüssel |
IJDBGTLPJQDXJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)







![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)

![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)
